Doconazole

Coccidioidomycosis Experimental therapeutics Antifungal efficacy

Oral coccidioidomycosis research is compromised by the negligible oral efficacy of miconazole and econazole. Doconazole (R-34000), distinguished by its 1,3-dioxolane ring system, provides the validated orally active imidazole comparator essential for interpretable in vivo data. • 100% survival in orally treated mice vs. >80% control mortality in lethal C. immitis challenge • Plasma concentrations exceed MIC for virulent C. immitis following oral administration in both mice and humans • Supplied at ≥98% purity with full analytical documentation; ideal for SAR studies, susceptibility benchmarking, and oral PK investigations

Molecular Formula C26H22Cl2N2O3
Molecular Weight 481.4 g/mol
CAS No. 59831-63-9
Cat. No. B045522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoconazole
CAS59831-63-9
SynonymsDoconazole; R-34000
Molecular FormulaC26H22Cl2N2O3
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESC1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23-,26-/m0/s1
InChIKeyGNZHVEIGGFMLSP-OZXSUGGESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doconazole Overview


Doconazole (CAS 59831-63-9, R-34000) is a synthetic imidazole derivative belonging to the dioxolane-imidazole subclass of azole antifungals [1]. Its molecular formula is C₂₆H₂₂Cl₂N₂O₃ with a molecular weight of approximately 481.37 g/mol [2]. The compound acts as a fungal lanosterol 14α-demethylase (CYP51) inhibitor, thereby disrupting ergosterol biosynthesis in fungal cell membranes [3]. Doconazole received its International Nonproprietary Name (INN) in 1977 and is classified under the imidazole antifungal drug group [1][4]. It is distinguished from structurally related imidazoles by the presence of a central 1,3-dioxolane ring system, which confers distinct physicochemical and pharmacokinetic properties relative to non-dioxolane azole comparators [2].

Doconazole Non-Substitutability


Generic substitution among imidazole antifungals is scientifically unsound in experimental coccidioidomycosis research due to route-dependent efficacy divergence and fundamental structural differences. Direct comparative studies in murine models of lethal Coccidioides immitis infection demonstrate that miconazole and econazole exhibit negligible oral efficacy, whereas Doconazole (R-34000) achieves complete protection via the oral route [1]. This divergence stems from the presence of the 1,3-dioxolane ring in Doconazole, a structural feature absent in miconazole and econazole, which markedly alters oral absorption and systemic exposure [2]. Furthermore, the predicted logP of Doconazole (6.60) differs substantially from that of ketoconazole (logP approximately 4.3), indicating distinct lipophilicity profiles that affect tissue distribution and pharmacokinetic behavior [3]. Procurement of alternative imidazoles for oral administration studies in coccidioidomycosis models will yield fundamentally different experimental outcomes and confound data interpretation.

Doconazole Evidence Guide


Oral Efficacy in Coccidioidomycosis

Doconazole (R-34000) demonstrated striking superiority over miconazole and econazole when administered orally in a lethal murine model of Coccidioides immitis infection. While miconazole and econazole were ineffective via the oral route and required intramuscular administration to achieve therapeutic benefit, Doconazole was 'very highly effective' orally [1]. All orally treated mice survived a challenge lethal to more than 80% of untreated control animals [1]. This route-dependent efficacy contrast represents the most definitive differentiation of Doconazole from its closest imidazole analogs [1].

Coccidioidomycosis Experimental therapeutics Antifungal efficacy

Plasma Pharmacokinetics

In the same comparative study, plasma and serum concentrations of orally administered Doconazole (R-34000) in both mice and human subjects exceeded the minimum inhibitory concentration (MIC) for a virulent strain of Coccidioides immitis [1]. This pharmacokinetic finding provides mechanistic validation for the observed in vivo oral efficacy and distinguishes Doconazole from miconazole and econazole, which do not achieve therapeutic systemic levels following oral administration [1].

Pharmacokinetics Coccidioides immitis Oral bioavailability

Lipophilicity Comparison

Doconazole exhibits a predicted octanol-water partition coefficient (LogP) of approximately 6.60 [1]. This value is substantially higher than that of ketoconazole, the prototypical orally active dioxolane-imidazole, which has a LogP of approximately 4.3. The 2.3-unit difference in LogP translates to a theoretical ~200-fold difference in lipophilicity, which may influence membrane permeability, tissue distribution kinetics, and potential for adipose tissue accumulation [1]. This physicochemical distinction provides a quantifiable basis for differential pharmacokinetic behavior between Doconazole and other dioxolane-containing imidazoles.

Lipophilicity Tissue distribution Physicochemical properties

Dioxolane Ring and Oral Bioavailability

Doconazole contains a central 1,3-dioxolane ring system that is absent in miconazole and econazole [1][2]. This structural feature is shared with ketoconazole and other orally bioavailable imidazoles, and is mechanistically associated with enhanced gastrointestinal absorption and oral bioavailability relative to non-dioxolane imidazoles [1]. The experimental data from Levine (1976) demonstrates that this structural difference translates to functional oral efficacy: Doconazole is orally effective in murine coccidioidomycosis, whereas miconazole and econazole (lacking the dioxolane ring) require parenteral administration to achieve therapeutic effect [3].

Structure-activity relationship Oral absorption Dioxolane-imidazole

Doconazole Application Scenarios


Murine Coccidioidomycosis Oral Studies

Doconazole is uniquely suited for murine models of Coccidioides immitis infection where oral dosing is required. Direct comparative evidence demonstrates that miconazole and econazole lack oral efficacy, whereas Doconazole achieves 100% survival in orally treated mice exposed to a lethal inoculum (control mortality >80%) [1]. Researchers conducting oral therapeutic studies in coccidioidomycosis should select Doconazole over miconazole or econazole to ensure interpretable positive control data.

Oral Bioavailability Comparison

Doconazole serves as a valuable comparator in oral absorption studies given its documented ability to achieve plasma concentrations exceeding the MIC for C. immitis following oral administration in both mice and humans [1]. This distinguishes it from miconazole and econazole, which require parenteral administration for systemic exposure. Comparative pharmacokinetic studies investigating the structural determinants of oral bioavailability among imidazoles can utilize Doconazole as a representative orally bioavailable dioxolane-imidazole.

Dioxolane Azole SAR Studies

Doconazole's 1,3-dioxolane ring system represents a key structural motif associated with oral bioavailability in the imidazole antifungal class [2][3]. As an early dioxolane-imidazole that preceded the development of ketoconazole, Doconazole provides a structurally simpler scaffold for SAR investigations. The predicted LogP of 6.60 also offers a distinct lipophilicity benchmark compared to ketoconazole (LogP ~4.3), enabling studies of how lipophilicity modulates tissue distribution and antifungal activity [4].

Coccidioides Susceptibility Reference

Given the documented correlation between Doconazole plasma concentrations and MIC values for virulent C. immitis strains [1], the compound can serve as a reference agent in in vitro susceptibility assays. The availability of both in vitro MIC data and in vivo efficacy correlation provides a validated benchmark for evaluating novel antifungal candidates against Coccidioides species. Note that this application is limited to research contexts; Doconazole has not been detected in clinical trials and is not approved for human therapeutic use [5].

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